molecular formula C11H12N2O B13292312 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine

1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine

Cat. No.: B13292312
M. Wt: 188.23 g/mol
InChI Key: ZMYNPJZRCCAZCT-UHFFFAOYSA-N
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Description

1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine is a chemical compound of high interest in scientific research and development, particularly as a specialized building block for the synthesis of more complex molecules . As a functionalized oxazole, it serves as a key intermediate in medicinal chemistry and drug discovery efforts. The oxazole ring is a privileged scaffold in medicinal chemistry, known for its presence in biologically active molecules and its ability to participate in key molecular interactions. The amine functional group on the ethan-1-ol chain provides a versatile handle for further chemical modifications, allowing researchers to create amide bonds or link to other molecular fragments . This makes it exceptionally valuable for constructing targeted protein degraders (PROTACs), novel pharmaceutical candidates, and for use in chemical biology studies . !Disclaimer! The specific mechanism of action and detailed research applications for this compound are not provided in the available search results and would be highly context-dependent on the final synthesized molecule. Researchers are encouraged to consult the scientific literature for potential applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. It is not for consumer use. All orders are verified prior to shipment, and this product cannot be shipped to residences, medical facilities, or pharmacies . Please refer to the product's Certificate of Analysis for specific data on purity, concentration, and lot-specific specifications, as this information was not available in the current search results.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-phenyl-1,3-oxazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYNPJZRCCAZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(O1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), for 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Experimentally determined ¹³C NMR chemical shift data for this compound could not be located in the searched scientific databases.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

No published studies containing 2D NMR (COSY, HSQC, HMBC, NOESY) analyses for this compound were found. This information is crucial for the unambiguous assignment of proton and carbon signals and for determining the compound's detailed structural connectivity and spatial arrangement.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

While the exact mass of the protonated molecule [M+H]⁺ can be calculated as 189.1022 (for C₁₁H₁₃N₂O⁺), no experimental High-Resolution Mass Spectrometry (HRMS) data has been published to confirm this value.

Electron Ionization Mass Spectrometry (EI-MS)

No Electron Ionization Mass Spectrometry (EI-MS) data, which would provide information on the fragmentation pattern of this compound, is available in the reviewed sources.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for determining the molecular weight of polar molecules like this compound. The analysis provides crucial information regarding the compound's molecular mass and isotopic distribution.

The compound has a molecular formula of C₁₁H₁₂N₂O, corresponding to a molecular weight of 188.229 g/mol . chemsynthesis.com In positive ion mode ESI-MS, the molecule readily accepts a proton (H⁺) due to the basic nature of the amine group, resulting in the formation of a protonated molecular ion, [M+H]⁺. This primary ion is typically observed as the base peak or a peak of significant intensity in the mass spectrum. The high-resolution mass spectrum would show this ion at an m/z (mass-to-charge ratio) value corresponding to the exact mass of the protonated species.

While detailed fragmentation patterns are specific to the instrument conditions, fragmentation of the [M+H]⁺ ion would likely involve characteristic losses, such as the loss of ammonia (B1221849) (NH₃) or cleavage of the bond between the ethylamine (B1201723) group and the oxazole (B20620) ring, providing further structural confirmation.

Table 1: ESI-MS Data for this compound

IonCalculated m/zDescription
[M+H]⁺189.236Protonated molecular ion

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound displays a series of absorption bands that confirm the presence of its key structural features, including the primary amine, the phenyl ring, and the oxazole heterocycle.

The analysis of related compounds provides insight into the expected vibrational modes. researchgate.netnih.gov The N-H stretching vibrations of the primary amine group are typically observed in the region of 3500–3300 cm⁻¹. nih.gov Aromatic C-H stretching vibrations from the phenyl group appear above 3000 cm⁻¹. The spectrum is also characterized by vibrations from the oxazole ring, including C=N and C-O-C stretching modes. The C=N stretching vibration is typically found in the 1615-1575 cm⁻¹ region. researchgate.net

Table 2: Key IR Absorption Bands for this compound (Inferred from Related Structures)

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400 - 3300N-H Symmetric & Asymmetric StretchPrimary Amine
3100 - 3000C-H Aromatic StretchPhenyl Ring
2980 - 2850C-H Aliphatic StretchEthyl Group
~1610C=N StretchOxazole Ring
~1580C=C Aromatic Ring StretchPhenyl Ring
1250 - 1050C-O-C Asymmetric & Symmetric StretchOxazole Ring
~1360C-N StretchAmine

X-ray Crystallography for Crystalline Structure and Stereochemistry

For the related compound 5-Phenyl-1,3,4-oxadiazol-2-amine, the crystal structure reveals a monoclinic system with a P2₁/c space group. researchgate.net The planar oxadiazole ring and the phenyl ring are inclined to each other. nih.govresearchgate.net A key feature of the crystal packing is the formation of intermolecular hydrogen bonds involving the amine group, which link adjacent molecules into chains or more complex three-dimensional networks. nih.govresearchgate.net It is highly probable that this compound would exhibit similar hydrogen bonding patterns via its primary amine group, playing a crucial role in its solid-state architecture. The ethylamine portion introduces a chiral center, meaning the compound exists as a racemic mixture unless resolved, and the two enantiomers would pack into a centrosymmetric space group.

Table 3: Representative Crystal Data for a Structurally Related Compound (5-Phenyl-1,3,4-oxadiazol-2-amine)

ParameterValue
Chemical FormulaC₈H₇N₃O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.194 (3)
b (Å)5.8990 (5)
c (Å)15.034 (5)
β (°)130.193 (18)
Volume (ų)758.3 (3)
Z4

Data from reference researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). The UV-Vis spectrum of this compound is dominated by strong absorptions arising from π→π* transitions associated with its conjugated aromatic system.

The presence of the phenyl group directly conjugated with the oxazole ring creates an extended π-electron system. Similar systems in related heterocyclic compounds exhibit intense absorption maxima in the range of 300–315 nm. mdpi.comresearchgate.net This absorption is characteristic of the π→π* electronic transition within the conjugated core of the molecule. The exact position of the absorption maximum (λ_max) and its intensity can be influenced by the solvent polarity.

Table 4: Electronic Transition Data for this compound (Inferred)

λ_max (nm)Type of TransitionChromophore
~300-315π→π*Phenyl-oxazole conjugated system

Computational Analyses of this compound Remain Largely Undocumented in Publicly Available Scientific Literature

A thorough review of existing scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the importance of computational chemistry in predicting molecular structure, reactivity, and electronic properties, detailed studies employing methods such as Density Functional Theory (DFT) for this specific molecule are not readily found in public databases of scholarly research.

Consequently, the specific data required to elaborate on its molecular geometry, electronic structure, and reactivity descriptors—as would be typical in a comprehensive computational analysis—is unavailable. This includes foundational calculations and analyses such as:

Molecular Geometry Optimization and Conformational Analysis: The precise bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of the molecule have not been published. Conformational analysis, which would identify different spatial arrangements of the atoms and their relative energies, is also absent from the available literature.

Electronic Structure and Reactivity Descriptors: Key insights into the compound's chemical behavior, which are typically derived from its electronic properties, remain uncharacterized. This encompasses:

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis: Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding electronic transitions and reactivity, could not be located. The HOMO-LUMO energy gap, a key indicator of chemical stability, is therefore also unknown.

Global and Local Reactivity Parameters: Quantitative measures of reactivity, such as the electrophilicity index and chemical hardness, have not been calculated or reported for this compound.

Molecular Electrostatic Potential (MEP) Mapping: Visual maps that illustrate the charge distribution and identify electrophilic and nucleophilic sites on the molecule are not available.

Charge Distribution and Bond Order Analysis: Detailed information on how electron density is distributed among the atoms and the nature of the chemical bonds within the molecule has not been a subject of published computational studies.

While computational studies on related oxazole derivatives exist, these findings cannot be directly extrapolated to this compound due to the unique influence of its specific substituent groups on its electronic and structural properties. The absence of dedicated research on this compound prevents the creation of detailed data tables and in-depth discussion of its computational chemistry as outlined. Further theoretical research is necessary to elucidate the specific computational and electronic characteristics of this compound.

Computational Chemistry and Theoretical Investigations of 1 5 Phenyl 1,3 Oxazol 2 Yl Ethan 1 Amine

Density Functional Theory (DFT) Calculations

Vibrational Frequency Calculations and Spectroscopic Correlations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a cornerstone of molecular characterization. Theoretical vibrational frequency calculations are instrumental in assigning experimental spectra, providing a detailed understanding of the molecule's vibrational modes. For 1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine, density functional theory (DFT) calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to predict its vibrational spectrum. acs.org

The calculated frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical models. scispace.com The vibrational modes of this compound can be categorized based on the functional groups present: the phenyl ring, the oxazole (B20620) ring, and the ethanamine side chain.

Expected Vibrational Modes and Their Theoretical Frequencies:

Vibrational Mode Functional Group Calculated Frequency Range (cm⁻¹) Primary Motion
N-H StretchAmine3400-3500Asymmetric and symmetric stretching of the amine group.
C-H Stretch (Aromatic)Phenyl Ring3000-3100Stretching of C-H bonds on the phenyl ring.
C-H Stretch (Aliphatic)Ethanamine2850-3000Stretching of C-H bonds in the ethyl group.
C=N StretchOxazole Ring1620-1680Stretching of the carbon-nitrogen double bond within the oxazole ring.
C=C Stretch (Aromatic)Phenyl Ring1450-1600In-plane stretching of the carbon-carbon bonds in the phenyl ring.
C-O-C StretchOxazole Ring1050-1250Asymmetric and symmetric stretching of the C-O-C linkage in the oxazole ring.
N-H BendAmine1550-1650Scissoring and bending motions of the amine group.
C-N StretchEthanamine/Oxazole1100-1300Stretching of the carbon-nitrogen single bonds.

This table is a representation of expected values based on computational studies of similar oxazole-containing compounds.

These theoretical calculations allow for a detailed correlation with experimental FT-IR and Raman spectra, enabling a confident assignment of the observed absorption and scattering bands. For instance, the characteristic C=N stretching vibration of the oxazole ring is a key spectral marker. ajchem-a.com

Ab Initio Computational Methods

Ab initio computational methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) theory and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying molecular properties. nih.gov

For a molecule like this compound, ab initio calculations can be used to determine its optimized geometry, electronic structure, and other fundamental properties. While computationally more demanding than DFT, these methods can offer a higher level of accuracy for certain properties.

Commonly Employed Ab Initio Methods and Their Applications:

Method Basis Set Primary Application Strengths and Limitations
Hartree-Fock (HF)6-31G(d)Initial geometry optimization, wavefunction analysis.Computationally efficient but neglects electron correlation, leading to systematic errors.
Møller-Plesset Perturbation Theory (MP2)6-311+G(d,p)More accurate energy and geometry calculations.Includes electron correlation, improving accuracy over HF, but is more computationally expensive.
Coupled Cluster (CC)aug-cc-pVDZHigh-accuracy energy calculations.Considered the "gold standard" for accuracy but is computationally very demanding and often limited to smaller systems.

This table provides a general overview of ab initio methods applicable to molecules of this size.

These methods are crucial for obtaining a deep understanding of the molecule's electronic landscape, including the distribution of electron density and the nature of its molecular orbitals. This information is vital for predicting reactivity and intermolecular interactions.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy barriers. For this compound, theoretical studies can shed light on its formation and subsequent reactivity.

The formation of the oxazole ring is a key step in the synthesis of this compound. The Robinson-Gabriel synthesis is a classic and versatile method for the formation of oxazoles from 2-acylamino ketones. nih.govacs.orgwikipedia.org Theoretical studies can model the intricate steps of this reaction, including the initial cyclization and subsequent dehydration.

Plausible Robinson-Gabriel Synthesis Pathway:

The likely precursor for the synthesis of this compound via a Robinson-Gabriel type reaction would be an N-acyl-α-amino ketone. The reaction proceeds through the following key steps, which can be modeled computationally:

Enolization: The ketone undergoes acid- or base-catalyzed enolization.

Intramolecular Cyclization: The enol oxygen attacks the amide carbonyl carbon, forming a five-membered oxazoline (B21484) intermediate.

Dehydration: The oxazoline intermediate is then dehydrated to form the aromatic oxazole ring.

Computational modeling of this process would involve locating the transition state for the cyclization step and the dehydration step. The calculated activation energies would provide insights into the reaction kinetics and the feasibility of the proposed mechanism.

The reactivity of the this compound molecule, particularly substitution reactions on the phenyl and oxazole rings, can be investigated using theoretical methods. The electron density distribution, calculated using methods like DFT, can predict the most likely sites for electrophilic and nucleophilic attack.

For 2,5-disubstituted oxazoles, electrophilic substitution is generally predicted to occur on the phenyl ring, with the directing effects of the oxazole substituent influencing the position of substitution. nih.gov Computational studies can model the attack of various electrophiles (e.g., nitronium ion for nitration) at different positions on the phenyl ring and calculate the activation energies for each pathway to determine the most favorable product.

Nucleophilic substitution reactions are less common on the oxazole ring itself unless a good leaving group is present. nih.gov However, theoretical studies can explore the possibility of such reactions by modeling the approach of a nucleophile and calculating the energy profile of the reaction.

Chemical Reactivity and Derivatization Studies of 1 5 Phenyl 1,3 Oxazol 2 Yl Ethan 1 Amine

Modifications and Transformations of the Ethan-1-amine Functionalitynih.gov

The primary amine group is a key site for nucleophilic reactions, making it a versatile handle for introducing a wide array of functional groups and for building more complex molecular architectures. Common transformations include N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the primary amine can proceed via reaction with alkyl halides or through reductive amination with aldehydes or ketones. These reactions can yield secondary or tertiary amines, depending on the stoichiometry and reaction conditions employed. Regioselective N-alkylation is a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of a lead compound. beilstein-journals.org

N-Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides readily forms amide derivatives. This transformation is often used to introduce specific functionalities or to alter the electronic properties of the molecule.

Reaction TypeReagentProduct TypeSignificance
N-AlkylationAlkyl Halide (e.g., CH₃I)Secondary/Tertiary AmineModulates basicity and lipophilicity
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Secondary/Tertiary AmineIntroduces diverse alkyl substituents
N-AcylationAcyl Chloride (e.g., CH₃COCl)AmideIntroduces amide functionality, alters electronic properties
SulfonylationSulfonyl Chloride (e.g., TsCl)SulfonamideIntroduces sulfonamide group, often for biological activity

Reactivity of the Oxazole (B20620) Ring System

The 1,3-oxazole ring is an aromatic heterocycle with specific sites susceptible to both electrophilic and nucleophilic attack, as well as potential for ring-opening reactions under certain conditions.

The oxazole ring is generally considered electron-rich, but less so than furan (B31954) or pyrrole. Electrophilic substitution is possible, though it can be challenging and the regioselectivity is influenced by the existing substituents. The presence of the phenyl group at C5 and the ethanamine group at C2 will direct incoming electrophiles. Generally, the C4 position is the most likely site for electrophilic attack in 5-substituted oxazoles.

Nucleophilic substitution on the oxazole ring is less common and typically requires the presence of a good leaving group, such as a halogen, at the C2 position. Given the structure of the title compound, direct nucleophilic substitution on the oxazole core is not a primary reaction pathway without prior modification.

Oxazole rings can undergo cleavage under harsh conditions, such as strong acids or bases, or through specific reagents designed for this purpose. For instance, reactions with certain nucleophiles can lead to ring-opening, followed by recyclization to form different heterocyclic systems. This reactivity can be exploited for the synthesis of other complex molecules. For example, in the presence of ammonia (B1221849) or formamide, oxazoles can be converted to imidazoles through a ring-cleavage and recyclization process. nih.gov

Reactions Involving the Phenyl Substituent

The phenyl ring at the C5 position of the oxazole is a classic aromatic system that can undergo electrophilic aromatic substitution reactions. The directing effect of the oxazole ring, which is generally considered weakly deactivating, and the conditions of the reaction will determine the position of substitution on the phenyl ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The incoming electrophile will predominantly be directed to the ortho and para positions of the phenyl ring, though the steric hindrance from the oxazole moiety may favor para substitution. masterorganicchemistry.commsu.edu

Reaction TypeReagentsTypical Product
NitrationHNO₃, H₂SO₄para-Nitrophenyl derivative
HalogenationBr₂, FeBr₃para-Bromophenyl derivative
SulfonationFuming H₂SO₄para-Sulfonic acid derivative
Friedel-Crafts AcylationRCOCl, AlCl₃para-Acylphenyl derivative

Nucleophilic aromatic substitution on the phenyl ring is generally difficult unless it is activated by strong electron-withdrawing groups, which are not present in this molecule. nih.govmdpi.com

Formation of Complex Adducts and Conjugates

The ethan-1-amine functionality can act as a ligand, coordinating with various metal ions to form metal complexes. researchgate.netscispace.com The nitrogen atom possesses a lone pair of electrons that can be donated to a metal center. The oxazole ring also contains nitrogen and oxygen atoms that could potentially participate in metal coordination, allowing the molecule to act as a bidentate ligand. The formation of such complexes can be useful in catalysis or for the development of new materials.

Furthermore, the primary amine allows for conjugation to larger molecules, such as proteins, polymers, or other bioactive compounds, through the formation of stable covalent bonds like amides or imines.

Catalytic Conversions and Functional Group Interconversions

The functional groups present in 1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine can be interconverted using various catalytic methods. For example, the primary amine can be catalytically oxidized to a nitrile or an oxime under specific conditions. While less common for the oxazole ring itself, catalytic hydrogenation could potentially reduce the phenyl ring under high pressure and with a suitable catalyst, though this would require forcing conditions due to the aromatic stability. The oxazole ring itself is generally resistant to catalytic hydrogenation.

Structure Reactivity and Structure Property Relationship Studies

Impact of Structural Modifications on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of 1-(5-phenyl-1,3-oxazol-2-yl)ethan-1-amine are intricately linked to its molecular structure. Modifications to the phenyl ring, the oxazole (B20620) core, or the ethanamine side chain can significantly alter its behavior in chemical reactions.

The reactivity of the oxazole ring is influenced by the electronic properties of its substituents. The acidity of the hydrogen atoms on the oxazole ring generally follows the order C2 > C5 > C4. However, in this molecule, the C2 and C5 positions are substituted. Electrophilic substitution, when forced, would likely occur at the C4 position, though it is generally difficult in oxazoles unless activated by electron-donating groups. The phenyl group at the C5 position and the ethanamine group at the C2 position electronically influence the oxazole ring.

Modifications to the phenyl ring, such as the introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -Cl), can modulate the electron density of the entire molecule. Electron-donating groups on the phenyl ring increase the electron density of the oxazole ring, potentially enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups decrease the electron density, making the ring less reactive towards electrophiles but potentially more susceptible to nucleophilic attack, although this is less common for the oxazole ring itself.

The ethanamine side chain is a primary site for many chemical reactions. The amine group is nucleophilic and can react with a variety of electrophiles. The stereochemistry at the chiral center of the ethanamine group can direct the stereochemical outcome of reactions, leading to diastereoselective or enantioselective transformations. The stability of intermediates, such as carbocations or radicals, formed at the ethanamine side chain would also be influenced by the electronic nature of the substituted phenyloxazole core. For instance, an electron-donating group on the phenyl ring could help stabilize a positive charge on the side chain through resonance and inductive effects.

Structural Modification Expected Impact on Reactivity Expected Impact on Selectivity
Phenyl Ring Substitution
Electron-Donating Group (e.g., -OCH₃) Increased nucleophilicity of the oxazole ring and amine. May favor electrophilic attack on the oxazole ring.
Electron-Withdrawing Group (e.g., -NO₂) Decreased nucleophilicity of the oxazole ring and amine. May direct nucleophilic attack if a suitable leaving group is present.
Ethanamine Side Chain
N-Alkylation Decreases nucleophilicity of the nitrogen but can introduce steric hindrance. Can influence the approach of reactants to the chiral center.
Modification of the methyl group Can introduce steric bulk or electronic effects close to the reaction center. May enhance diastereoselectivity in reactions at the chiral center.
Oxazole Ring
Substitution at C4 Can sterically hinder reactions at adjacent positions. Can electronically influence the overall reactivity of the ring system.

Conformational Dynamics and Their Influence on Molecular Behavior

The three-dimensional shape and flexibility of this compound are critical to its molecular behavior. The molecule possesses several rotatable bonds that give rise to different conformations, which in turn can influence its reactivity and interactions with other molecules. The key rotational degrees of freedom are around the single bonds connecting the phenyl group to the oxazole ring and the ethanamine group to the oxazole ring.

Rotation around the C-C bond between the phenyl group and the oxazole ring determines the dihedral angle between these two rings. The planarity or non-planarity of this arrangement can affect the extent of π-conjugation between the two systems. A more planar conformation would allow for better electronic communication, which could influence the chemical properties of the molecule. Steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the oxazole ring will likely lead to a non-planar ground state conformation.

The conformational flexibility of the ethanamine side chain is another important factor. Rotation around the C-C bond connecting the ethanamine to the oxazole ring will position the amine and methyl groups in different spatial arrangements relative to the heterocyclic core. These different conformations will have varying energies, and the population of each conformer at a given temperature will depend on these energy differences. The preferred conformation will likely be one that minimizes steric interactions. Computational studies on similar structures, such as 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazol-5-one, have been used to explore molecular flexibility by calculating the molecular energy profile as a function of torsion angle variations. researchgate.net A similar approach could be used to determine the conformational energy landscape of this compound.

The specific conformation of the molecule can have a profound impact on its chemical reactivity. For example, the accessibility of the lone pair of electrons on the nitrogen atom of the ethanamine group will be conformation-dependent. In some conformations, the lone pair may be sterically shielded by other parts of the molecule, reducing its nucleophilicity. The relative orientation of the chiral center to the rest of the molecule is also determined by the conformational state, which is crucial for stereoselective reactions.

Quantitative Approaches to Correlate Molecular Structure with Chemical Properties

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding and predicting the properties and activities of chemical compounds based on their molecular structure. nih.gov For this compound and its derivatives, QSPR models could be developed to correlate structural features with various chemical properties such as boiling point, solubility, or reactivity parameters.

The first step in developing a QSPR model is to generate a set of molecular descriptors for a series of related compounds. These descriptors can be classified into several categories:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical descriptors: These are 3D descriptors that depend on the spatial coordinates of the atoms and include information about the molecule's surface area and volume.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO).

Physicochemical descriptors: These include properties like logP (a measure of lipophilicity) and molar refractivity.

Once the descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to find a correlation between a subset of these descriptors and the property of interest.

For a series of derivatives of this compound, a QSPR study could investigate how different substituents on the phenyl ring affect a particular property. For example, a model could be developed to predict the pKa of the amine group based on descriptors that quantify the electronic effect of the substituent.

Descriptor Type Example Descriptor Potential Property Correlation
Topological Wiener Index Boiling Point, Viscosity
Geometrical Molecular Surface Area Solubility, Rate of Diffusion
Electronic HOMO/LUMO Energies Reactivity, Electron Affinity
Physicochemical LogP Membrane Permeability, Bioavailability

The predictive power of the developed QSPR model is then validated using internal and external validation techniques to ensure its robustness and applicability for predicting the properties of new, untested compounds. Such models can guide the rational design of new derivatives with desired chemical properties.

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as Ligands in Catalytic Transformations

The nitrogen atom within the oxazole (B20620) ring and the primary amine group in 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine provide potential coordination sites for metal centers, making it a candidate for use as a ligand in catalytic transformations. Chiral ligands are particularly valuable in asymmetric catalysis for the synthesis of enantiomerically pure compounds. nih.gov

Optically active 2-oxazolines, which are structurally related to the target molecule, are well-established as effective ligands in asymmetric catalysis. nih.gov The oxazole structural motif, containing an sp2 hybridized nitrogen atom, can act as a nucleophile and N-donor, which is crucial for coordinating with transition metals to form active catalysts. mdpi.com For instance, vanadium complexes featuring ligands with 1,3-oxazole and 4,5-dihydro-1,3-oxazole units have been successfully employed as catalysts in ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The stereogenic center in this compound could, in principle, allow for stereocontrol in metal-catalyzed reactions, a critical aspect of modern synthetic chemistry.

Table 1: Examples of Oxazole-Type Ligands in Catalysis
Ligand Structural ClassMetal CenterCatalytic ApplicationReference
(4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazolesVanadium (V)Ethylene polymerization and copolymerization mdpi.com
Chiral 2-OxazolinesVarious Transition MetalsGeneral Asymmetric Catalysis nih.gov

Role as Key Intermediates in the Synthesis of Complex Molecules

The oxazole ring is a fundamental structural unit found in numerous biologically active natural products and pharmaceuticals. thepharmajournal.com Consequently, molecules containing this heterocycle are valuable as key intermediates, or building blocks, for the synthesis of more complex molecular targets. The strategy of "intermediate derivatization," where a core structure is modified to produce a library of related compounds, is a common practice in drug discovery and pesticide development. mdpi.com This approach allows for the systematic study of structure-activity relationships.

Compounds like this compound serve as chiral building blocks. The presence of a reactive primary amine allows for a wide range of chemical transformations, such as amide bond formation, alkylation, and reductive amination, enabling its incorporation into larger, more complex structures. For example, similar phenyl-oxazole scaffolds have been used to synthesize novel acid ceramidase inhibitors by introducing carboxamide functionalities. nih.gov The synthesis of new 1,3-oxazole derivatives from simpler starting materials is a recurring theme in the development of compounds with potential biological activity. researchgate.netchemmethod.com

Table 2: Application of Oxazole Derivatives as Synthetic Intermediates
Intermediate TypeSynthetic StrategyTarget Molecule ClassReference
2,5-Diphenyl-1,3-oxazolinesIntermediate DerivatizationAcaricides mdpi.com
Substituted 5-phenyl-oxazol-2-onesCarboxamide FormationAcid Ceramidase Inhibitors nih.gov
General Oxazole DerivativesFundamental Building BlocksPharmaceuticals and Agrochemicals thepharmajournal.com

Integration into Novel Material Scaffolds (e.g., Polymers, Supramolecular Assemblies)

The incorporation of heterocyclic compounds into polymers and supramolecular assemblies is a growing field of materials science, aiming to create materials with tailored electronic, optical, or self-assembly properties. Oxazole derivatives are known to be used in polymerization and condensation reactions to produce materials such as homopolymers and peptides. thepharmajournal.com Their photophysical and photochemical properties have led to their use in semiconductor devices. thepharmajournal.com

While direct examples of integrating this compound into such scaffolds are not widely documented, related structures offer a proof of concept. For instance, azaheterocycles like 1,3,4-oxadiazoles, which are structurally similar to oxazoles, have been incorporated as the core of bola-type molecules linked by polyethylene (B3416737) glycol (PEG) chains to create fluorescent chemosensors. mdpi.com The amine functionality on this compound provides a reactive handle for polymerization. It could potentially be used to synthesize polyamides or be grafted onto existing polymer backbones. Furthermore, the combination of the planar phenyl-oxazole system capable of π-π stacking and the amine group capable of hydrogen bonding suggests a potential for this molecule to participate in the formation of ordered supramolecular assemblies.

Q & A

Q. What are the common synthetic routes for 1-(5-Phenyl-1,3-oxazol-2-yl)ethan-1-amine, and how are intermediates validated?

The synthesis typically involves coupling reactions between amine derivatives and oxazole-containing carboxylic acids. For example, intermediate oxadiazole rings can be formed via cyclization in POCl₃, followed by hydrolysis using LiOH in H₂O to yield carboxylic acid intermediates. Validation of intermediates is achieved through NMR spectroscopy (e.g., 13C^{13}\text{C} NMR analysis of oxazole ring signals at δ = 155–168 ppm) and mass spectrometry to confirm molecular weights .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound may be limited, general safety measures include:

  • Use of fume hoods and impervious gloves (e.g., nitrile) to prevent skin contact.
  • Immediate rinsing with water for accidental eye/skin exposure.
  • Storage in inert atmospheres at room temperature to prevent degradation.
    Safety showers and eyewash stations must be accessible, and spills should be cleaned promptly to avoid environmental contamination .

Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm oxazole ring protons (e.g., δ = 7.1–8.3 ppm for aromatic protons) and amine group integration.
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated 174.21 g/mol for C9_9H10_{10}N4_4 analogs).
  • X-ray Crystallography : For unambiguous structural confirmation, though limited data are available for this specific compound .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. crystallography) be resolved for this compound?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing influencing bond lengths. To resolve these:

  • Perform variable-temperature NMR to detect conformational changes.
  • Use SHELXL for crystallographic refinement to compare experimental bond angles/distances with computational models (e.g., DFT). Cross-validation with IR spectroscopy can confirm functional group consistency .

Q. What strategies optimize reaction yields in the synthesis of oxazole-amine derivatives?

Key considerations include:

  • Catalyst Selection : Palladium-catalyzed coupling for aryl-amine bond formation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature Control : Cyclization in POCl₃ at 80–100°C improves oxadiazole ring formation.
    Yields can be monitored via HPLC with UV detection (λ = 254 nm) for intermediate purity .

Q. How does the electronic structure of the oxazole ring influence the compound’s reactivity in catalytic applications?

The oxazole ring’s electron-deficient nature (due to conjugation with the phenyl group) enhances its role as a Lewis acid. Computational studies (e.g., NBO analysis) reveal charge distribution at the oxazole N-atom (partial charge ≈ −0.3 e), facilitating coordination with transition metals. This property is critical in designing hybrid Lewis acid/base catalysts .

Q. What computational tools are recommended for validating crystallographic data of this compound?

  • SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL), particularly with high-resolution data.
  • ORTEP-3 : To visualize thermal ellipsoids and assess disorder in crystal lattices.
  • PLATON/ADDSYM : To check for missed symmetry or twinning in diffraction datasets .

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